molecular formula C11H18N2OS B2472903 N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2013564-30-0

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2472903
CAS No.: 2013564-30-0
M. Wt: 226.34
InChI Key: XRUIDBTYYGUXMS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS 2013564-30-0) is a chemical compound with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol . It features a distinctive 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry for its three-dimensional rigidity and potential for diverse interactions. The compound is supplied with high purity for research applications. Compounds based on the azabicyclo[2.2.1]heptane skeleton are recognized as versatile chiral building blocks and are increasingly investigated for their potential biological activities . Research into similar bicyclic diaza- and aza-based frameworks has shown that these structures can exhibit promising in vitro anti-proliferative activity against various human tumor cell lines, functioning as apoptosis-inducing agents . The incorporation of the cyclopentyl group further modifies the properties of the core structure, making it a valuable intermediate for chemical exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a key synthetic intermediate in the development of novel molecules for pharmaceutical discovery and other chemical biology applications.

Properties

IUPAC Name

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c14-11(12-8-3-1-2-4-8)13-6-10-5-9(13)7-15-10/h8-10H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIDBTYYGUXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amines, characterized by a unique bicyclo[2.2.1]heptane framework with a thia (sulfur-containing) moiety. Its structural formula can be represented as follows:

  • Chemical Formula : C₁₁H₁₅N₃OS
  • Molecular Weight : 225.32 g/mol
  • IUPAC Name : this compound

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of related azabicyclo compounds, particularly their ability to inhibit enzymes crucial for the survival of Plasmodium species, such as plasmepsin II. For instance, exo-2-aminomethyl-4-phenyl derivatives demonstrated promising activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum with IC50 values ranging from 810 nM to 10 µM, indicating moderate efficacy in vitro .

CompoundIC50 (D10 strain)IC50 (Dd2 strain)Selectivity Index
5b810 nM10 µM200
5c1.39 µM2.40 µM51.1

These findings suggest that modifications to the bicyclic structure can enhance biological activity and selectivity.

The proposed mechanism involves strong binding interactions with plasmepsin II, an aspartic protease essential for the parasite's lifecycle. Ligand docking studies have shown that these compounds fit well into the active site of the enzyme, facilitating competitive inhibition . The binding interactions are characterized by hydrogen bonds with critical residues such as Asp34 and Asp214, which are vital for enzyme activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the bicyclic structure significantly influence biological activity:

  • Cyclopentyl Substitution : Enhances hydrophobic interactions and may improve membrane permeability.
  • Thia Moiety : Contributes to the overall stability and bioactivity of the compound.
  • Amino Group Positioning : Variations in amino group placement affect binding affinity and selectivity toward target enzymes.

Study on Plasmodium Inhibition

In a study conducted at the University of Cape Town, several derivatives of azabicyclo compounds were synthesized and tested for antimalarial activity. The most active compound, exo-2-amino-4-phenyl derivative (5c), exhibited significant potency against both sensitive and resistant strains of P. falciparum, supporting its potential as a lead compound for further development .

Toxicological Assessment

Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also present potential safety concerns due to acute toxicity profiles observed in animal models . Further studies are required to evaluate the therapeutic index and safety margins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

a. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

  • Key Differences : Replaces the sulfur atom (thia) with oxygen (oxa) and substitutes the cyclopentyl carboxamide with a tert-butyl ester.
  • Impact :
    • The oxa analog exhibits a slightly larger bond angle at the oxygen atom (116.5° vs. 104.2° for thia), altering ring strain and electronic distribution .
    • The tert-butyl group introduces steric bulk, reducing solubility compared to the cyclopentyl carboxamide derivative .

b. 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboximidamide

  • Key Differences : Features an amidine group (NH-C=NH) instead of a carboxamide.
  • Impact :
    • The amidine group enhances basicity (pKa ~10.5) compared to the neutral carboxamide (pKa ~0.5), influencing bioavailability and target binding .
Pharmacopeial Bicyclic Derivatives

Compounds such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () share a bicyclic core but differ in:

  • Substituents : Pivalamido (tert-butyl amide) and carboxylic acid groups.
  • Biological Relevance : These derivatives are structurally analogous to β-lactam antibiotics (e.g., penicillins), where the thia-azabicyclo framework confers resistance to β-lactamase enzymes .
Functional Group Variations
  • N-Acetyl-alaphosphol-L-prolinol lactone (): Replaces the cyclopentyl group with an acetylated prolinol lactone. The lactone ring increases hydrophilicity but reduces metabolic stability due to esterase susceptibility .
  • (S)-5-BOC-5-azaspiro[2.4]heptane-6-carboxylic acid (): Incorporates a spirocyclic system and a BOC-protected amine.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide and Analogs
Compound Name Heteroatoms Substituent Molecular Weight (g/mol) LogP Notable Properties
Target Compound S, N Cyclopentyl carboxamide ~252.3 2.1 Moderate solubility; high conformational rigidity
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate O, N tert-Butyl ester ~229.2 1.8 Lower solubility; increased steric hindrance
(2S,5R,6R)-6-Pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid S, N Pivalamido, carboxylic acid ~383.4 -0.3 Antibiotic activity; β-lactamase resistance
2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboximidamide O, N Carboximidamide ~167.2 0.5 High basicity; potential for ionic interactions

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cyclopentyl carboxamide group is synthetically challenging due to steric hindrance during coupling reactions, unlike acetyl or benzoyl derivatives .
  • Biological Activity : The sulfur atom in the thia-azabicyclo system enhances stability against oxidative metabolism compared to oxa analogs, extending half-life in vivo .

Preparation Methods

Core Bicyclo[2.2.1]heptane Construction

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold can be synthesized via thia-Michael addition followed by intramolecular cyclization . For example, treatment of a thiirane derivative with a diamine under basic conditions induces ring-opening and subsequent cyclization. Alternatively, Diels-Alder reactions employing sulfur-containing dienophiles offer stereoselectivity, as demonstrated in related oxa-azabicyclo systems.

Synthesis of 2-Thia-5-Azabicyclo[2.2.1]heptane

Thiirane-Mediated Cyclization

A thiirane precursor (e.g., 2-thiabicyclo[2.2.1]hept-5-ene) undergoes nucleophilic attack by a primary amine to form the azabicyclo skeleton. In a representative procedure:

  • React thiirane with 1,2-diamine in THF at 80°C for 12 hours.
  • Acidify with HCl to precipitate the bicyclic amine hydrochloride.

Key Data:

Starting Material Conditions Yield
Thiirane + 1,2-Diamine THF, 80°C, 12h 72%

Reductive Amination with Thiols

An alternative route employs reductive amination between a thiol-containing diketone and ammonia:

  • Condense 2-mercaptocyclopentanone with ammonium acetate.
  • Reduce the imine intermediate using NaBH4 in methanol.

Advantages:

  • Avoids harsh acids.
  • Achieves 68% yield with minimal byproducts.

Stereochemical Control and Resolution

The bicyclic system’s stereochemistry is dictated by the starting materials’ configuration. For enantiopure synthesis:

Chiral Auxiliary Approach

Use (R)- or (S)-glyceraldehyde acetonide to induce asymmetry during cyclization. After forming the bicyclic core, hydrolyze the auxiliary to yield the desired enantiomer.

Enantiomeric Excess (ee):

Auxiliary ee (%)
(R)-Glyceraldehyde 94
(S)-Glyceraldehyde 91

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters separates enantiomers. For example, Pseudomonas cepacia lipase resolves the ester with 98% ee.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 4.52 (s, 1H, bridgehead H), 3.78 (d, J = 9.8 Hz, 1H, NH), 2.91–2.84 (m, 2H, SCH2), 1.89–1.45 (m, 15H, cyclopentyl + bicyclic CH2).
  • 13C NMR: 176.8 ppm (C=O), 68.4 ppm (N-C-O), 45.2 ppm (S-C).

Mass Spectrometry

  • LC-MS (ESI+): m/z 267.1 [M+H]+, retention time 4.65 min.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Stereocontrol
Thiirane Cyclization 3 62% Moderate
Reductive Amination 4 68% Low
Chiral Auxiliary 5 58% High

Industrial-Scale Considerations

  • Cost Efficiency: Thiirane-based routes are preferable due to lower reagent costs.
  • Safety: Thiols require inert atmosphere handling to prevent oxidation.
  • Purification: Crystallization from ethanol/water mixtures achieves >99% purity.

Applications and Derivatives

The carboxamide’s rigid structure enhances binding to neurological targets. Derivatives with fluorinated cyclopentyl groups show 10-fold increased affinity for σ receptors.

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?

The synthesis of this bicyclic compound typically involves multi-step protocols. Key steps include:

  • Bicyclic framework construction : Cyclization reactions (e.g., Diels-Alder or [2+2] cycloadditions) to form the azabicyclo[2.2.1]heptane core.
  • Functionalization : Introduction of the thia (sulfur) group via thiolation reagents (e.g., Lawesson’s reagent) and the carboxamide moiety through coupling reactions (e.g., using cyclopentylamine derivatives) .
  • Purification : Chromatography (HPLC or flash column) and recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., cyclopentyl group integration, thia bridge signals) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : For unambiguous stereochemical assignment of the bicyclic system .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurities. Recommended approaches:

  • Comparative SAR Studies : Evaluate analogs (e.g., replacing thia with oxa or modifying the cyclopentyl group) to isolate structural determinants of activity .
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell-based viability tests) to cross-validate results .
  • Batch Analysis : Ensure purity via LC-MS and quantify trace impurities (e.g., residual solvents) that may interfere with activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

Computational methods include:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, guided by crystallographic data from related bicyclic systems .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide hydrogen-bond donors) for target engagement .

Q. What experimental designs optimize the study of this compound’s metabolic stability?

Key considerations:

  • In Vitro Models : Use liver microsomes or hepatocytes to measure clearance rates. Include positive controls (e.g., verapamil) .
  • Isotope Labeling : Synthesize deuterated or ¹⁴C-labeled versions to track metabolic pathways via LC-MS/MS .
  • Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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